molecular formula C25H26N4O5S B12483559 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Cat. No.: B12483559
M. Wt: 494.6 g/mol
InChI Key: SOMYYXBVJFFYSO-UHFFFAOYSA-N
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Description

“N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” typically involves multi-step organic reactions. The starting materials may include benzimidazole derivatives, sulfonyl chlorides, and phenoxyphenyl compounds. Common reaction conditions include:

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Palladium catalysts, base catalysts like triethylamine

    Temperature: Reactions may be conducted at room temperature or under reflux conditions

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques like continuous flow synthesis and automated synthesis platforms may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: DMF, DCM, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, benzimidazole derivatives are often explored for their antimicrobial, antiviral, and anticancer properties.

Medicine

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of “N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” would depend on its specific biological target. Typically, benzimidazole derivatives interact with enzymes or receptors, inhibiting their activity and leading to various biological effects. The molecular pathways involved may include inhibition of DNA synthesis, disruption of cell division, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A core structure in many biologically active compounds.

    Sulfonylureas: Known for their use in diabetes treatment.

    Phenoxyphenyl derivatives: Often studied for their anti-inflammatory and anticancer properties.

Uniqueness

The uniqueness of “N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C25H26N4O5S

Molecular Weight

494.6 g/mol

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide

InChI

InChI=1S/C25H26N4O5S/c1-17(24(30)26-18-10-15-22-23(16-18)28(3)25(31)27(22)2)29(35(4,32)33)19-11-13-21(14-12-19)34-20-8-6-5-7-9-20/h5-17H,1-4H3,(H,26,30)

InChI Key

SOMYYXBVJFFYSO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)N(C(=O)N2C)C)N(C3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

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